Ethylene glycol-d4

Description

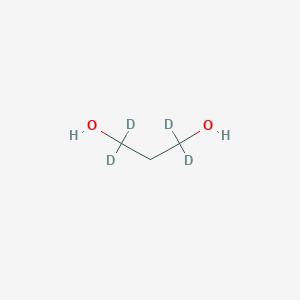

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-51-4 | |

| Record name | 1,2-Ethane-1,1,2,2-d4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-ethane-[2H4]diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethylene glycol-d4 (1,1,2,2-tetradeuterioethane-1,2-diol). The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental methodologies for the determination of these properties are also provided, alongside a logical relationship diagram to illustrate the interplay between these physical characteristics.

Core Physical Properties

This compound, a deuterated isotopologue of ethylene glycol, is a valuable solvent and starting material in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and the synthesis of deuterated molecules. Its physical properties are crucial for its proper handling, application, and for the interpretation of experimental results.

Quantitative Data Summary

The fundamental physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Units | Conditions |

| Molecular Weight | 66.09[1][2][3][4] | g/mol | - |

| Density | 1.184[1] | g/mL | at 25 °C |

| Boiling Point | 196-198[1][5] | °C | - |

| Melting Point | -13[1][5] | °C | - |

| Refractive Index | 1.428[1][2] | n20/D | at 20 °C |

| Form | Liquid[1][2] | - | at STP |

| Isotopic Purity | 98[1][2][3] | atom % D | - |

| Assay | 99[1] | % (CP) | - |

| Linear Formula | HOCD₂CD₂OH[1][2][3] | - | - |

| CAS Number | 2219-51-4[1][2][3][4] | - | - |

Experimental Protocols

The determination of the physical properties of a liquid compound like this compound involves standardized experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is commonly employed.[5]

Methodology:

-

Sample Preparation: A small volume (approximately 0.5-1.0 mL) of this compound is placed in a small test tube.

-

Apparatus Setup: A thermometer is positioned in the test tube with the bulb approximately 1 cm above the liquid surface. The test tube is then placed in a heating block or an oil bath.

-

Heating: The sample is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a ring of condensing vapor is observed on the inner wall of the test tube, with the vapor temperature stabilizing. This stable temperature is the boiling point.[5]

Determination of Melting Point

The melting point is the temperature at which a substance changes from a solid to a liquid state. For substances that are liquid at room temperature, a cooling method is used to determine the freezing point, which is equivalent to the melting point.

Methodology:

-

Sample Preparation: A sample of this compound is placed in a small, thin-walled test tube.

-

Apparatus Setup: A thermometer is immersed in the sample. The test tube is placed in a cooling bath (e.g., a mixture of ice and salt or a cryostat).

-

Cooling: The sample is cooled slowly while being gently stirred.

-

Observation: The temperature is recorded at regular intervals. The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are noted. The melting point is the temperature at which the solid and liquid phases are in equilibrium, often observed as a plateau in the cooling curve.

Determination of Density

Density is the mass per unit volume of a substance. It is typically determined using a pycnometer or a graduated cylinder and a balance.

Methodology (using a graduated cylinder):

-

Mass Measurement of Empty Cylinder: A clean, dry graduated cylinder is weighed on an analytical balance.

-

Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass Measurement of Cylinder with Liquid: The graduated cylinder containing the liquid is reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[6][7][8] The measurement should be performed at a constant, recorded temperature.[6]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is commonly measured using a refractometer.

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is crucial and should be recorded.

Logical Relationships of Physical Properties

The physical properties of a substance are interconnected. For instance, temperature influences density, and intermolecular forces affect both boiling and melting points. The following diagram illustrates the logical flow and relationship between these fundamental properties.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vernier.com [vernier.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 7. wjec.co.uk [wjec.co.uk]

- 8. open.edu [open.edu]

Ethylene Glycol-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethylene Glycol-d4, a deuterated analog of ethylene glycol. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in quantitative analysis.

Core Chemical Data

This compound is a stable, isotopically labeled form of ethylene glycol, widely utilized in scientific research, particularly in analytical and metabolic studies. Its physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 2219-51-4 | [1][2] |

| Molecular Formula | C₂H₂D₄O₂ | [3] |

| Molecular Weight | 66.09 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 196-198 °C | [3] |

| Melting Point | -13 °C | [3] |

| Density | 1.184 g/mL at 25 °C | [3] |

| Synonyms | 1,1,2,2-Tetradeuterioethane-1,2-diol, Ethylene-d4 Glycol | [3] |

Applications in Research and Drug Development

This compound serves as a crucial tool in various scientific disciplines due to its unique properties as a stable isotope-labeled compound.

-

Internal Standard: Its most common application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The known concentration of this compound allows for accurate quantification of its non-deuterated counterpart in complex biological matrices like serum and urine.[1][3]

-

Tracer in Metabolic Studies: In drug development and toxicology research, it is used as a tracer to investigate the metabolic fate of ethylene glycol.[4] By tracking the deuterated metabolites, researchers can gain insights into the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

-

NMR Solvent: As a deuterated solvent, it finds application in Nuclear Magnetic Resonance (NMR) spectroscopy for specific research purposes.[5]

Metabolic Pathway of Ethylene Glycol

The metabolism of ethylene glycol is a critical aspect of its toxicology. The parent compound itself has relatively low toxicity, but its metabolites are responsible for the associated adverse health effects, primarily metabolic acidosis and renal injury.[6][7] The metabolic pathway, which predominantly occurs in the liver, is initiated by the enzyme alcohol dehydrogenase.[4][7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ethylene glycol (Dâ, 98%) | DLM-1243-1 [isotope.com]

- 3. Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethylene Glycol and Propylene Glycol Toxicity: What Is the Biological Fate of Ethylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 5. Ethylene glycol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-132-5 [isotope.com]

- 6. Ethylene Glycol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. litfl.com [litfl.com]

Synthesis and isotopic purity of Ethylene glycol-d4

An in-depth technical guide on the synthesis and isotopic purity of Ethylene glycol-d4 for researchers, scientists, and drug development professionals.

Introduction

This compound (1,1,2,2-tetradeuterioethane-1,2-diol) is a deuterated isotopologue of ethylene glycol. Its applications in scientific research are extensive, primarily serving as an internal standard in mass spectrometry-based quantification, a tracer for metabolic studies, and a solvent in NMR spectroscopy. The stability of the deuterium labels and the chemical similarity to its non-deuterated counterpart make it an invaluable tool in analytical and biomedical research. This guide provides a detailed overview of a common synthesis method and the analytical techniques for determining its isotopic purity.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is through the reduction of diethyl oxalate using a powerful deuterating agent, such as lithium aluminum deuteride (LiAlD₄).

Reaction Scheme

The synthesis is a two-step process starting from oxalic acid, which is first esterified to diethyl oxalate, followed by reduction with lithium aluminum deuteride to yield the final product.

Caption: Synthesis pathway of this compound.

Experimental Protocol

Materials:

-

Oxalic acid dihydrate

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Dichloromethane

Step 1: Synthesis of Diethyl Oxalate

-

In a round-bottom flask equipped with a reflux condenser, a mixture of oxalic acid dihydrate (126 g, 1 mol), absolute ethanol (250 mL), and concentrated sulfuric acid (25 mL) is prepared.

-

The mixture is refluxed for 6 hours.

-

After cooling to room temperature, the reaction mixture is poured into 1 L of cold water and extracted with dichloromethane (3 x 150 mL).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield diethyl oxalate.

Step 2: Synthesis of this compound

-

A solution of diethyl oxalate (73 g, 0.5 mol) in anhydrous THF (200 mL) is added dropwise to a stirred suspension of lithium aluminum deuteride (21 g, 0.5 mol) in anhydrous THF (500 mL) at 0 °C under an inert atmosphere (e.g., Argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of 21 mL of D₂O, 21 mL of 15% (w/v) NaOD solution in D₂O, and finally 63 mL of D₂O.

-

The resulting precipitate is filtered off and washed with THF (3 x 100 mL).

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical for the application of this compound as an internal standard. The primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing the degree of deuteration. The absence or significant reduction of signals corresponding to the methylene protons of ethylene glycol confirms the high isotopic enrichment.

Sample Preparation: A small amount of the synthesized this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d₆).

Data Analysis: The integral of the residual proton signal is compared to a known internal standard to quantify the isotopic purity.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and isotopic distribution of the product.

Sample Preparation: The sample is typically derivatized (e.g., silylation) to improve its volatility for GC-MS analysis. For LC-MS, the sample can be directly infused or injected into the system.

Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species. The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.

Caption: Workflow for isotopic purity analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis and analysis of this compound.

Table 1: Synthesis Yields

| Step | Product | Starting Material | Molar Ratio | Typical Yield (%) |

| 1 | Diethyl Oxalate | Oxalic Acid | 1:1 | 85-90 |

| 2 | This compound | Diethyl Oxalate | 1:1 | 75-85 |

Table 2: Isotopic Purity and Quality Control

| Parameter | Method | Specification |

| Isotopic Enrichment (D%) | NMR Spectroscopy | ≥ 98% |

| Chemical Purity | GC-MS | ≥ 99% |

| Molecular Weight | Mass Spectrometry | Expected: 66.09 g/mol |

| Residual Solvents | ¹H NMR | < 0.1% |

A Technical Guide to High-Purity Ethylene Glycol-d4 for Researchers and Drug Development Professionals

An in-depth exploration of the commercial sources, analytical applications, and synthesis of high-purity Ethylene glycol-d4, a critical reagent in modern research and development.

This technical guide provides a comprehensive overview of high-purity this compound (1,1,2,2-tetradeuterioethane-1,2-diol), a deuterated analog of ethylene glycol. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in various analytical techniques. This document outlines commercial suppliers, provides detailed experimental protocols for its use in Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), and discusses its synthesis and purification.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer high-purity this compound. The selection of a supplier often depends on the required purity, isotopic enrichment, available quantities, and specific documentation needs. Below is a comparative table summarizing the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity/Assay | Isotopic Enrichment (atom % D) | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | Ethylene-d4 glycol | 2219-51-4 | 99% (CP)[1][2] | 98[1][2] | HOCD₂CD₂OH[1][2] | 66.09[1][2] |

| ChemScene | This compound | 2219-51-4 | ≥98%[3] | Not Specified | C₂H₂D₄O₂[3] | 66.09[3] |

| MedchemExpress | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| AbMole BioScience | Ethylene-d4 glycol | 2219-51-4 | ≥98.0%[4] | Not Specified | C₂H₂D₄O₂[4] | 66.09[4] |

| Clearsynth | Ethylene-d4 Glycol | 2219-51-4 | Not Specified | Not Specified | C₂H₂D₄O₂[5] | 66.09[5] |

| CDN Isotopes | Ethylene-d4 Glycol | 2219-51-4 | Not Specified | 98[6] | HOCD₂CD₂OH[6] | 66.09[6] |

Experimental Protocols for Analytical Applications

High-purity this compound is predominantly used as an internal standard in quantitative analysis due to its chemical similarity to the non-deuterated analyte and its distinct mass, which allows for clear differentiation in mass spectrometry.[7] It is also used in NMR spectroscopy as a reference standard.[6]

Quantitative NMR (qNMR) Spectroscopy

This compound can be used as an internal standard for quantitative NMR (qNMR) to determine the purity of a sample. The following is a general protocol.

Methodology:

-

Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D₂O).

-

Sample Preparation: Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the internal standard stock solution.

-

NMR Data Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure that the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.

-

Data Processing and Analysis: Process the NMR spectrum, including phasing and baseline correction. Integrate the signals corresponding to the analyte and the this compound internal standard. The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * 100

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

m = mass

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is an excellent internal standard for the quantification of ethylene glycol and related compounds in various matrices, including biological samples.[3]

Methodology for Ethylene Glycol Determination in Biological Samples: [3]

-

Sample Preparation:

-

Derivatization:

-

The hydroxyl groups of ethylene glycol and its deuterated internal standard are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the derivatized ethylene glycol and this compound.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally labile analytes, LC-MS is the preferred method. This compound can be used as an internal standard for the analysis of glycols in various samples.

Methodology for Glycol Analysis in Aqueous Samples:

-

Sample Preparation:

-

Dilute the aqueous sample with the mobile phase.

-

Add a known concentration of this compound as the internal standard.

-

-

LC-MS Analysis:

-

LC Conditions (Typical):

-

Column: A polar-modified C18 column or a HILIC column.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30-40°C.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

-

Define precursor-to-product ion transitions for both the analyte and this compound.

-

-

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound typically involves the deuteration of a suitable starting material. A common industrial method for producing ethylene glycol is the hydrolysis of ethylene oxide.[2][4] A similar approach can be used for the deuterated analog.

Synthetic Pathway:

The synthesis generally follows these steps:

-

Synthesis of Ethylene-d4 oxide: This can be achieved by the oxidation of ethylene-d4.

-

Hydrolysis of Ethylene-d4 oxide: The deuterated epoxide is then hydrolyzed using heavy water (D₂O) under acidic or neutral conditions to yield this compound.

Purification:

Achieving high purity and isotopic enrichment is critical. The crude this compound is typically purified by fractional distillation under reduced pressure to remove any unreacted starting materials, byproducts, and residual water (H₂O or D₂O).[8] The purity is then verified by analytical techniques such as GC-MS and NMR spectroscopy.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug development professionals, enabling accurate and precise quantification of analytes in complex matrices. Understanding the available commercial sources, the detailed experimental protocols for its application, and the principles of its synthesis and purification empowers scientists to effectively utilize this valuable deuterated compound in their analytical workflows. The information provided in this technical guide serves as a comprehensive resource to support the successful implementation of this compound in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]

- 6. Ethylene-d4 glycol D 98atom 2219-51-4 [sigmaaldrich.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. Purification of aqueous ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylene Glycol-d4: A Comprehensive Safety and Handling Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This in-depth technical guide provides a comprehensive overview of the safety data for Ethylene Glycol-d4 (CAS No. 2219-51-4), a deuterated form of ethylene glycol commonly used in nuclear magnetic resonance (NMR) based research and as a synthetic intermediate.[1]

This document summarizes key safety information, physical and chemical properties, toxicological data, and handling procedures compiled from various safety data sheets (SDS). It is intended to supplement, not replace, the official SDS provided by the manufacturer.

Core Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as "Acute toxicity, Oral (Category 4)" and "Specific target organ toxicity - repeated exposure, Oral (Category 2)," with the kidney being the primary target organ.[2][3][4][5][6] The signal word associated with this chemical is "Warning".[1][2][4][5]

Hazard statements indicate that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed.[2][3][4][7] It is crucial to note that some suppliers may provide conflicting information, with at least one SDS stating it is "Not a hazardous substance or mixture."[8] Due to these discrepancies, it is recommended to handle the substance with the caution required for a hazardous chemical.

Physical and Chemical Properties

A compilation of the physical and chemical properties of this compound is presented below. Data for the unlabeled compound, Ethylene Glycol, is also included for comparison, as it is often cited in the SDS for the deuterated analogue.

| Property | This compound | Ethylene Glycol (Unlabeled) |

| CAS Number | 2219-51-4[1][2][5][7][8][9][10][11] | 107-21-1[2][7][9] |

| Molecular Formula | C₂H₂D₄O₂[2][8] | C₂H₆O₂[12][13] |

| Molecular Weight | 66.09 g/mol [1][5][8][10][11] | 62.07 g/mol [2][12][14][15] |

| Appearance | Colorless liquid[2] | Clear, colorless liquid[13][14] |

| Odor | Odorless[2] | Odorless[2][13][14] |

| Melting Point | -13 °C (9 °F)[1][2] | -12.9 °C (8.8 °F)[13][15] |

| Boiling Point | 196 - 198 °C (385 - 388 °F)[1][2] | 197.3 °C (387.1 °F)[13][14][15] |

| Density | 1.113 g/mL[2] or 1.184 g/mL at 25 °C[1][5] | 1.1132 g/cm³[13] |

| Flash Point | 111 °C (232 °F)[2] or 113 °C (235.4 °F) - closed cup[1][5] | 111 °C (232 °F)[2] |

| Solubility in Water | Completely miscible[2] | Miscible[14][15] |

| Vapor Pressure | 0.13 hPa (0.1 mmHg) at 20 °C (68 °F)[2] | 0.089 mm Hg at 25 °C[14] |

| Vapor Density | 2.14 (Air = 1)[2][14] | 2.14 (Air = 1)[14] |

| Auto-ignition Temperature | 400 °C (752 °F)[2] | 398 °C[14] |

| Explosion Limits | Lower: 3.2 Vol%, Upper: 15.3 Vol%[2] | Lower: 3.2%, Upper: 53%[14] |

Toxicological Information

The toxicological data for this compound is often extrapolated from its non-deuterated counterpart. Ingestion is the primary route of concern for systemic toxicity.[16][17]

| Data Point | Value (for Ethylene Glycol) |

| LD50 Oral - Rat | 4,700 mg/kg[2] |

| LD50 Dermal - Rabbit | 10,607 mg/kg[2] |

Potential Acute Health Effects: [2]

-

Eyes: May cause eye irritation.[2]

-

Skin: May be harmful if absorbed through the skin and may cause skin irritation.[2]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]

-

Ingestion: Harmful if swallowed.[2]

Carcinogenic and Mutagenic Effects: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][3] Data on mutagenic effects is not readily available.[2]

Experimental Protocols

The data presented in this guide are derived from Safety Data Sheets, which are summary documents and do not contain detailed experimental methodologies. For specific experimental protocols regarding the determination of physical, chemical, or toxicological properties, researchers should consult relevant scientific literature and established testing guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency).

Safe Handling and Storage Workflow

Proper handling and storage are critical to ensure the safety of laboratory personnel. The following workflow outlines the key steps for managing this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

Eye Contact: Flush eyes with water as a precaution.[2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[2][4][8]

It is imperative to show the safety data sheet to the attending physician.[2]

Fire-Fighting Measures

This compound is flammable in the presence of an ignition source when the temperature is above its flash point.[2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8][12]

-

Hazardous Combustion Products: Hazardous decomposition products formed under fire conditions include carbon oxides.[2]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing.[4][6]

Accidental Release Measures

In the case of a spill or accidental release, the following steps should be taken:

-

Personal Precautions: Use appropriate personal protective equipment (PPE).[4][8] Avoid breathing vapors, mist, or gas.[4][8] Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8][12]

-

Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders).[8][12] Place in a suitable, closed container for disposal.[12]

This guide provides a foundational understanding of the safety considerations for this compound. Researchers are strongly encouraged to review the complete Safety Data Sheet from their specific supplier before handling this chemical and to adhere to all institutional safety protocols.

References

- 1. Ethylene-d4 glycol D 98atom 2219-51-4 [sigmaaldrich.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. worldoilcorp.com [worldoilcorp.com]

- 5. 氘代乙二醇 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemfax.com [chemfax.com]

- 7. Ethylene glycol (Dâ, 98%) | DLM-1243-1 [isotope.com]

- 8. abmole.com [abmole.com]

- 9. Ethylene-d4 Glycol | CAS 2219-51-4 | LGC Standards [lgcstandards.com]

- 10. clearsynth.com [clearsynth.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. carlroth.com [carlroth.com]

- 13. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Ethylene Glycol: Systemic Agent | NIOSH | CDC [cdc.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

Solubility of Ethylene glycol-d4 in common organic solvents

An In-depth Technical Guide to the Solubility of Ethylene Glycol-d4 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (deuterated ethylene glycol) in various common organic solvents. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document primarily relies on qualitative information for this compound and supplements it with more extensive data available for its non-deuterated counterpart, Ethylene Glycol. The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the fundamental solubility characteristics in most common laboratory solvents.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility. This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Ethylene glycol, and by extension this compound, is a polar molecule due to the presence of two hydroxyl (-OH or -OD) groups. These groups can engage in hydrogen bonding, which dictates its solubility in other solvents.

Solubility Data

The following table summarizes the available solubility information for this compound and Ethylene Glycol in a range of common organic solvents.

| Solvent Classification | Solvent Name | This compound Solubility | Ethylene Glycol Solubility |

| Halogenated | Chloroform | Soluble[1][2] | Miscible |

| 1,2-Dichloroethane | Data not available | ~0% solubility of ethylene glycol in 1,2-dichloroethane | |

| Carbon Tetrachloride | Data not available | ~0% solubility of ethylene glycol in carbon tetrachloride | |

| Alcohols | Methanol | Slightly Soluble[1] | Soluble in lower aliphatic alcohols[3] |

| Ethanol | Data not available | Soluble in lower aliphatic alcohols[3] | |

| Ketones | Acetone | Data not available | Soluble[3] |

| Ethers | Diethyl Ether | Data not available | Slightly soluble[3] |

| Tetrahydrofuran (THF) | Data not available | Soluble[4] | |

| Esters | Ethyl Acetate | Data not available | Soluble[4] |

| Aromatic Hydrocarbons | Benzene | Data not available | Practically insoluble[3] |

| Toluene | Data not available | Not miscible[4] | |

| Aliphatic Hydrocarbons | n-Hexane | Data not available | Not miscible[4] |

| Petroleum Ether | Data not available | Practically insoluble[3] | |

| Other Polar Solvents | Water | Data not available | Miscible[3][5] |

| Acetic Acid | Data not available | Soluble[3] | |

| Glycerol | Data not available | Soluble[3] |

Note: The solubility of Ethylene Glycol in chloroform, benzene, 1,2-dichloroethane, carbon tetrachloride, cyclohexane, and n-hexane has been studied, with results indicating very low solubility of ethylene glycol in these solvents, with the exception of chloroform.[6] Conversely, the solubility of these organic diluents in ethylene glycol varies.[6]

Experimental Protocol for Determining Liquid-Liquid Solubility

While specific experimental protocols for determining the solubility of this compound were not found in the searched literature, a general and widely accepted method is the isothermal shake-flask method . This method is a reliable technique for determining the equilibrium solubility of a liquid in a liquid.

Objective: To determine the concentration of a solute (this compound) in a solvent at equilibrium at a constant temperature.

Materials:

-

This compound (solute)

-

Solvent of interest

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

-

Centrifuge (optional, for phase separation)

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of the solute (this compound) to a known volume of the solvent. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent-solute system. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, the mixture must be allowed to stand undisturbed at the same temperature to allow for the separation of the two liquid phases or the settling of any undissolved solute. If the phases do not separate cleanly, centrifugation at a constant temperature can be employed.

-

Sampling: Carefully extract an aliquot from the saturated solvent phase, ensuring that none of the undissolved solute or the other phase is collected. This is a critical step, and techniques like using a syringe with a filter can be beneficial.

-

Dilution and Analysis: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC, NMR) to determine the concentration of this compound.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid in a liquid using the isothermal shake-flask method.

Caption: General workflow for the isothermal shake-flask method for determining liquid-liquid solubility.

References

- 1. ETHYLENE-D4 GLYCOL CAS#: 2219-51-4 [m.chemicalbook.com]

- 2. abmole.com [abmole.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR - PMC [pmc.ncbi.nlm.nih.gov]

Ethylene Glycol-d4: A Technical Examination of its Hygroscopic Properties

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hygroscopic nature of Ethylene Glycol-d4 (deuterated ethylene glycol). It explores the underlying physicochemical principles, presents relevant quantitative data, and details the experimental protocols used to determine moisture uptake. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds and require a thorough understanding of their physical properties.

Executive Summary: Is this compound Hygroscopic?

Yes, this compound (HOCD₂CD₂OH) is unequivocally hygroscopic . This property is inherent to the molecular structure it shares with its non-deuterated counterpart, ethylene glycol. The presence of two hydroxyl (-OH) groups facilitates the formation of hydrogen bonds with water molecules in the atmosphere, leading to the absorption of moisture. The isotopic substitution of hydrogen with deuterium does not significantly alter this fundamental physical property. Safety and handling guidelines for this compound consistently recommend storage in tightly sealed containers protected from moisture, further confirming its hygroscopic nature[1][2].

Physicochemical Properties and Data

The hygroscopic behavior of this compound is a direct consequence of its molecular structure. Like standard ethylene glycol, it is a viscous, colorless liquid that is miscible with water in all proportions[1][3]. The primary distinction is the replacement of four protium atoms on the ethane backbone with deuterium, resulting in a higher molecular weight.

Comparative Physicochemical Data

The following table summarizes the key physical properties of this compound and compares them with standard Ethylene Glycol.

| Property | This compound | Ethylene Glycol |

| Chemical Formula | C₂H₂D₄O₂ | C₂H₆O₂ |

| Linear Formula | HOCD₂CD₂OH | HOCH₂CH₂OH |

| Molecular Weight | 66.09 g/mol [4][5] | 62.07 g/mol [] |

| CAS Number | 2219-51-4[1][4] | 107-21-1[1] |

| Appearance | Colorless Liquid[1][7] | Colorless, syrupy liquid[3][8] |

| Density | ~1.184 g/mL at 25 °C[4] | ~1.113 g/cm³ at 20 °C[] |

| Boiling Point | 196-198 °C[1][4] | 197.3 °C[] |

| Melting Point | -13 °C[1][4] | -12.9 °C |

| Hygroscopicity | Yes (inferred) | Yes (documented)[3][8][9] |

Quantitative Hygroscopicity Data

| Relative Humidity (RH) | Water Absorption at Equilibrium (% by weight) | Final Glycol Concentration (% by weight) |

| 50% | 20% | 83.3% |

| Data derived from studies on uninhibited ethylene glycol and is presented as a reliable estimate for this compound[3]. |

Logical & Structural Relationship

The hygroscopic nature of this compound is directly inherited from its parent compound, Ethylene Glycol. The isotopic labeling does not change the fundamental chemistry of the hydroxyl groups responsible for water absorption.

References

- 1. mt.com [mt.com]

- 2. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 7. ardena.com [ardena.com]

- 8. omicsonline.org [omicsonline.org]

- 9. jocpr.com [jocpr.com]

A Technical Guide to the Long-Term Storage and Stability of Ethylene Glycol-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the best practices for the long-term storage and stability assessment of Ethylene glycol-d4 (1,1,2,2-tetradeuterioethane-1,2-diol). Ensuring the chemical and isotopic integrity of this compound is critical for its application as an internal standard, in mechanistic studies, and in the synthesis of deuterated molecules.

Core Principles of this compound Stability

This compound, as a stable isotope-labeled (SIL) compound, is not subject to radioactive decay.[1] However, its stability is contingent upon preventing chemical degradation and isotopic exchange. The primary factors influencing its long-term stability are temperature, moisture, light, and oxygen.[2]

Chemical Degradation: This involves the breakdown of the molecule into impurities. For ethylene glycol, this can include oxidation to form aldehydes (glycolaldehyde) and carboxylic acids (glycolic acid, oxalic acid).

Isotopic Exchange: This refers to the potential for the deuterium atoms on the carbon skeleton to exchange with protium from the environment, primarily from sources like water. While the C-D bond is generally stable, prolonged exposure to certain conditions (e.g., high temperatures, presence of catalysts) could facilitate this exchange, thereby reducing the isotopic purity of the material.

Recommended Long-Term Storage Conditions

The optimal storage conditions for this compound aim to mitigate the risks of chemical degradation and isotopic exchange. Due to its hygroscopic nature, careful handling is paramount.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8°C) for long-term storage.[3] Room temperature is acceptable for short periods.[4][5] | Reduces the rate of potential chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | Minimizes oxidation by atmospheric oxygen. |

| Container | Tightly sealed, light-blocking containers (e.g., amber glass vials).[2] | Protects from moisture absorption and light-induced degradation.[2] |

| Moisture | Store in a dry environment, such as a desiccator. | Ethylene glycol is hygroscopic and will readily absorb atmospheric water.[6] |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols, as well as for designing stability-indicating analytical methods.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and confirm the integrity of this compound under defined storage conditions.

Stability Study Design and Workflow

The following diagram outlines a typical workflow for a long-term stability study.

Caption: Experimental workflow for a long-term stability study.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment.

Quantitative Data on Analytical Methods

| Technique | Purpose | Typical Parameters | Detection Limit (for impurities) |

| Gas Chromatography (GC-FID) | Chemical Purity | Column: Capillary column suitable for polar compounds (e.g., PEG column). Injector Temp: 250°C. Detector Temp: 270°C. Oven Program: Gradient for separation of impurities. | ~10 ppm[7] |

| High-Performance Liquid Chromatography (HPLC-RID) | Chemical Purity | Column: C18 or specialized columns for organic acids/alcohols. Mobile Phase: Isocratic, e.g., dilute sulfuric acid. Detector: Refractive Index Detector (RID). | ~10 ppm[8] |

| Mass Spectrometry (MS) | Isotopic Purity | Coupled with GC (GC-MS) to determine the mass-to-charge ratio and confirm the deuteration pattern. | N/A |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure & Isotopic Purity | ¹H NMR to detect any residual protic signals. ²H NMR to confirm deuterium incorporation. | N/A |

| Karl Fischer Titration | Water Content | Coulometric or volumetric titration to quantify water content, a key factor in potential degradation. | ~10 ppm |

Detailed Protocol: GC-FID for Chemical Purity

This protocol outlines a method for determining the chemical purity of this compound and detecting potential degradation products.

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

If available, prepare a mixed standard containing potential impurities (e.g., glycolaldehyde, glycolic acid) at known concentrations.

-

-

Sample Preparation:

-

At each stability time point, accurately weigh a portion of the stored this compound and dissolve it in the same solvent to the same target concentration as the standard.

-

-

GC-FID Analysis:

-

Inject a defined volume (e.g., 1 µL) of the standard and sample solutions into the GC-FID system.

-

Run the analysis using a validated temperature program that allows for the separation of the main this compound peak from any potential impurities.

-

-

Data Analysis:

-

Calculate the purity of the this compound sample using the area percent method from the resulting chromatogram.

-

Identify and quantify any impurity peaks by comparing their retention times and responses to the impurity standards, if used.

-

Decision-Making for Storage

The following flowchart can guide researchers in selecting the appropriate storage conditions based on the intended duration of storage and available facilities.

Caption: Decision tree for selecting appropriate storage conditions.

Conclusion

The long-term stability of this compound is best maintained by controlling environmental factors, particularly temperature, moisture, and oxygen. For multi-year storage, refrigeration (2-8°C) in a tightly sealed, light-resistant container, preferably under an inert atmosphere, is strongly recommended. Regular stability testing using methods such as GC-FID for chemical purity and MS for isotopic integrity is crucial to ensure the material remains fit for its intended use over time. Adherence to these guidelines will help researchers and drug development professionals maintain the quality and reliability of this important deuterated compound.

References

- 1. moravek.com [moravek.com]

- 2. benchchem.com [benchchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Ethylene glycol (Dâ, 98%) | DLM-1243-1 [isotope.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]

An In-depth Technical Guide to the Natural Abundance of Deuterium in Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in ethylene glycol. It covers the fundamental principles of deuterium distribution, detailed experimental protocols for its quantification, and the potential for isotopic fractionation during chemical synthesis. While specific quantitative data for ethylene glycol is not extensively published, this guide synthesizes established principles and methodologies to provide a robust framework for its analysis.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus.[1] The most common hydrogen isotope, protium (¹H), has only a proton.[] On Earth, deuterium accounts for approximately 0.0156% of all hydrogen atoms.[1] This natural abundance, however, is not perfectly uniform. It can vary depending on the source of the hydrogen, particularly in water, which is a primary reactant in many chemical syntheses.[3]

The mean abundance of deuterium in ocean water, defined by the Vienna Standard Mean Ocean Water (VSMOW) standard, is approximately 155.76 parts per million (ppm).[1] This value serves as a universal reference point. However, the precise deuterium content of an organic molecule like ethylene glycol will be influenced by the isotopic composition of its starting materials and any isotopic fractionation that occurs during its synthesis.

Table 1: General Natural Abundance of Deuterium

| Isotope | Symbol | Natural Abundance (%) | Approximate Ratio |

| Protium | ¹H | > 99.98% | - |

| Deuterium | ²H, D | ~ 0.0156% | 1 in 6,420 hydrogen atoms |

Data sourced from multiple references, providing a generally accepted average.[1][3]

Isotopic Fractionation in Ethylene Glycol Synthesis

Isotopic fractionation is the process that affects the relative abundance of isotopes. During a chemical reaction, molecules containing the heavier deuterium isotope may react at a slightly different rate than those containing protium. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[4][5]

The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy.[6] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step.[4][7] In the industrial synthesis of ethylene glycol, for example via the hydrolysis of ethylene oxide, the isotopic composition of the water and ethylene feedstock, along with the specific reaction conditions, can lead to a final product with a deuterium abundance that deviates slightly from the general terrestrial average.

Below is a simplified logical diagram illustrating a common synthesis route for ethylene glycol and highlighting the stages where isotopic effects can influence the final deuterium content.

Caption: Ethylene Glycol synthesis pathway and potential isotopic fractionation points.

Experimental Protocols for Deuterium Quantification

The determination of deuterium at natural abundance requires sensitive and precise analytical techniques. The two primary methods for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

²H-NMR spectroscopy directly measures the resonance of deuterium nuclei, providing information about the intramolecular distribution of deuterium. While less sensitive than IRMS, it is invaluable for determining site-specific isotope ratios.

Table 2: Experimental Protocol for Natural Abundance ²H-NMR

| Step | Procedure | Key Considerations & Details |

| 1. Sample Preparation | Prepare a high-concentration solution of ethylene glycol in a non-deuterated, high-purity solvent (e.g., acetone, chloroform). | Solvent Choice: Using a protonated solvent is critical to avoid a massive solvent signal that would overwhelm the analyte's natural abundance signals.[8] Concentration: The sample should be as concentrated as possible to maximize the signal-to-noise ratio. |

| 2. NMR Instrument Setup | Use a high-field NMR spectrometer (e.g., ≥ 500 MHz) equipped with a sensitive cryoprobe. | High Field: A higher magnetic field increases sensitivity and spectral dispersion.[9] Probe: A cryoprobe significantly enhances sensitivity, which is crucial for detecting the very low natural abundance signal. |

| 3. Acquisition Parameters | - Lock: Turn the deuterium lock OFF. The experiment must be run unlocked.[8][10] - Shimming: Perform gradient shimming on the proton signal of the sample.[8] - Pulse Program: Use a simple pulse-acquire sequence. - Acquisition Time: Set a long acquisition time (e.g., 2-4 seconds) for high resolution. - Relaxation Delay: Ensure a sufficient relaxation delay (5 x T₁) to allow for full relaxation of the deuterium nuclei, ensuring quantitative results. - Number of Scans (nt): A large number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio. | |

| 4. Data Processing | - Apply a small line-broadening exponential function to improve the signal-to-noise ratio. - Perform Fourier transformation, phasing, and baseline correction. | Referencing: The chemical shift can be referenced to the natural abundance deuterium signal of the known solvent. The ²H and ¹H chemical shift scales are nearly identical.[8] |

| 5. Quantification | Integrate the area of the deuterium signals corresponding to the different positions in the ethylene glycol molecule (hydroxyl and methylene). The ratio of these integrals reflects the intramolecular distribution of deuterium. | Absolute Quantification: This is challenging. For total deuterium content, comparison against a certified reference material with a known D/H ratio is required. |

GC-IRMS provides a highly sensitive and accurate measurement of the bulk D/H ratio in a sample. The sample is first separated by gas chromatography and then combusted or pyrolyzed to H₂ and HD gas, the ratio of which is measured by the mass spectrometer.

Table 3: Experimental Protocol for GC-IRMS

| Step | Procedure | Key Considerations & Details |

| 1. Sample Preparation | Dilute the ethylene glycol sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration appropriate for GC injection (typically in the ppm range). | Purity: The sample must be pure, as co-eluting impurities will interfere with the isotopic measurement. Derivatization: For some compounds, derivatization may be necessary to improve volatility and chromatographic performance. For ethylene glycol, direct injection is often feasible. |

| 2. GC Separation | - Injector: Use a split/splitless injector. Optimize the split ratio for the sample concentration. - Column: Select a GC column that provides good peak shape and separation for ethylene glycol (e.g., a polar wax-type column). - Oven Program: Develop a temperature program that ensures a sharp, symmetrical peak for ethylene glycol. | |

| 3. Conversion to H₂ Gas | The GC eluent is directed into a high-temperature conversion reactor (pyrolysis or combustion/reduction). For hydrogen isotope analysis, a pyrolysis reactor containing chromium is typically used at >1000 °C. | Reactor Condition: The reactor must be well-maintained to ensure complete and instantaneous conversion of the sample to H₂ gas.[11] |

| 4. IRMS Analysis | The H₂ gas is introduced into the ion source of the isotope ratio mass spectrometer. The instrument simultaneously measures the ion beams for mass-to-charge ratios (m/z) 2 (H₂) and 3 (HD). | Reference Gas: A reference H₂ gas with a known D/H ratio is pulsed into the mass spectrometer to allow for differential measurement and calibration. |

| 5. Data Analysis | The D/H ratio is calculated from the ratio of the m/z 3 and m/z 2 ion beam intensities. Results are typically expressed in delta (δ) notation (δ²H) in per mil (‰) relative to the VSMOW standard. | Calibration: The system must be calibrated using international standards (e.g., VSMOW, SLAP) to ensure data accuracy and comparability. |

Workflow for Deuterium Abundance Determination

The logical flow from sample acquisition to final data interpretation is crucial for obtaining reliable results. The following diagram outlines a generalized workflow applicable to both NMR and IRMS techniques.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 3. iaea.org [iaea.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 9. Natural-abundance solid-state 2H NMR spectroscopy at high magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.dal.ca [cdn.dal.ca]

- 11. Deuterium/hydrogen isotope ratio measurement of water and organic samples by continuous-flow isotope ratio mass spectrometry using chromium as the reducing agent in an elemental analyser. | Semantic Scholar [semanticscholar.org]

Environmental Fate and Degradation of Deuterated Glycols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated glycols, including deuterated ethylene glycol (d-EG) and deuterated propylene glycol (d-PG), are increasingly utilized in various industrial and pharmaceutical applications. Their unique isotopic properties, which are valuable in mechanistic and metabolic studies, also influence their environmental fate and degradation. This technical guide provides an in-depth analysis of the environmental persistence of deuterated glycols, focusing on the kinetic isotope effect (KIE) on their biodegradation pathways. Quantitative data on the degradation of non-deuterated glycols are presented, and estimations for their deuterated counterparts are provided based on established KIEs. Detailed experimental protocols for assessing the environmental fate of these compounds are also outlined, along with diagrams of key metabolic pathways and experimental workflows.

Introduction

Glycols such as ethylene glycol (EG) and propylene glycol (PG) are high-production-volume chemicals with a well-documented environmental fate, characterized by rapid biodegradation in soil and water.[1][2] The substitution of hydrogen with deuterium (D) to create deuterated glycols introduces a significant kinetic isotope effect (KIE), primarily impacting the rate-limiting steps in their microbial degradation. The C-D bond is stronger than the C-H bond, leading to a slower enzymatic cleavage and, consequently, a reduced rate of degradation.[3] This guide explores the implications of deuteration on the environmental persistence of glycols, providing a critical resource for researchers and professionals in drug development and environmental science.

Biodegradation of Glycols: The Kinetic Isotope Effect

The primary mechanism for the degradation of glycols in the environment is microbial metabolism. The initial and often rate-limiting step in this process is the oxidation of the alcohol group, catalyzed by alcohol dehydrogenases.[4][5]

Studies on the enzymatic oxidation of deuterated alcohols have demonstrated a significant kinetic isotope effect. For instance, the oxidation of ethanol with deuterium substitution on the carbon bearing the hydroxyl group exhibits a KIE of approximately 3.0 to 4.5, meaning the reaction proceeds 3.0 to 4.5 times slower than with non-deuterated ethanol.[6][7] This effect is attributed to the greater energy required to break the C-D bond compared to the C-H bond in the transition state of the reaction.[3]

Given that the initial enzymatic oxidation is the rate-determining step in glycol degradation, a similar KIE is expected for deuterated glycols. This would lead to a significantly longer environmental half-life for deuterated glycols compared to their non-deuterated analogs.

Quantitative Data on Glycol Degradation

The following tables summarize the available quantitative data on the environmental degradation of ethylene glycol and propylene glycol. Estimated values for their deuterated counterparts are provided, assuming a conservative KIE of 3.0.

Table 1: Environmental Half-life of Ethylene Glycol and Deuterated Ethylene Glycol

| Environmental Compartment | Condition | Half-life of Ethylene Glycol | Estimated Half-life of Deuterated Ethylene Glycol (d-EG) | Reference(s) |

| Surface Water | Aerobic | 1 - 4 days | 3 - 12 days | [1] |

| Surface Water | Anaerobic | 3 - 5 days | 9 - 15 days | [1] |

| Soil | Aerobic | Similar to or less than surface water | Similar to or less than surface water (with KIE) | [1] |

| Atmosphere | Photochemical oxidation | ~2 days | ~2 days (KIE not applicable to this process) | [2][8] |

Table 2: Environmental Half-life of Propylene Glycol and Deuterated Propylene Glycol

| Environmental Compartment | Condition | Half-life of Propylene Glycol | Estimated Half-life of Deuterated Propylene Glycol (d-PG) | Reference(s) |

| Surface Water | Aerobic | 1 - 4 days | 3 - 12 days | [1] |

| Surface Water | Anaerobic | 3 - 5 days | 9 - 15 days | [1] |

| Soil | Aerobic | Similar to or less than surface water | Similar to or less than surface water (with KIE) | [1] |

| Atmosphere | Photochemical oxidation | ~0.8 days | ~0.8 days (KIE not applicable to this process) | [1] |

Table 3: Biodegradation Rates of Propylene Glycol in Soil at Various Temperatures

| Temperature | Average Biodegradation Rate of Propylene Glycol (mg/kg soil/day) | Estimated Average Biodegradation Rate of Deuterated Propylene Glycol (d-PG) (mg/kg soil/day) | Reference(s) |

| -2 °C | 2.3 | ~0.77 | [1] |

| 8 °C | 27.0 | ~9.0 | [1] |

| 25 °C | 93.3 | ~31.1 | [1] |

Microbial Degradation Pathways

The biodegradation of ethylene glycol and propylene glycol proceeds through several key enzymatic steps. The following diagrams illustrate the primary aerobic degradation pathways.

Experimental Protocols for Assessing Biodegradation

A standardized approach to evaluating the biodegradation of deuterated glycols is crucial for obtaining reliable and comparable data. The following protocol outlines a typical aerobic biodegradation study in an aqueous medium.

Objective

To determine the rate of aerobic biodegradation of a deuterated glycol in an aqueous medium using a microbial inoculum from a relevant environmental source (e.g., activated sludge, surface water).

Materials

-

Deuterated glycol (e.g., d-EG, d-PG)

-

Non-deuterated glycol (for comparison)

-

Microbial inoculum (e.g., activated sludge from a wastewater treatment plant)

-

Mineral salts medium

-

Respirometer or dissolved oxygen meter

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Incubator shaker

Methodology

-

Preparation of Inoculum: Acclimatize the microbial inoculum to the test conditions by incubation with a low concentration of the non-deuterated glycol for a period of 7-14 days.

-

Test Setup: Prepare test flasks containing the mineral salts medium, the microbial inoculum, and the deuterated glycol at a known concentration. Include control flasks with:

-

Inoculum and non-deuterated glycol (positive control)

-

Inoculum only (background respiration control)

-

Deuterated glycol and sterile medium (abiotic degradation control)

-

-

Incubation: Incubate the flasks under aerobic conditions at a constant temperature (e.g., 20-25°C) in a shaker.

-

Monitoring: Monitor the biodegradation process by measuring:

-

Oxygen consumption over time using a respirometer.

-

The concentration of the deuterated glycol and its potential metabolites at regular intervals using GC-MS.

-

-

Data Analysis: Calculate the percentage of biodegradation over time. Determine the half-life of the deuterated glycol under the test conditions.

Analytical Methods

The accurate quantification of deuterated glycols and their metabolites in environmental matrices is essential for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical technique due to its high sensitivity and specificity.

Sample Preparation:

-

Water Samples: Direct injection may be possible for clean water samples. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interferences.

-

Soil and Sediment Samples: Extraction with a suitable solvent (e.g., methanol, acetonitrile) followed by cleanup steps is typically required.

GC-MS Analysis:

-

Derivatization: Glycols are often derivatized prior to GC-MS analysis to improve their volatility and chromatographic properties.

-

Isotope Dilution: The use of a deuterated internal standard is highly recommended for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency.

Conclusion

The substitution of hydrogen with deuterium in glycol molecules has a pronounced effect on their environmental degradation. The kinetic isotope effect, particularly on the initial alcohol dehydrogenase-catalyzed oxidation, leads to a significant reduction in the rate of biodegradation. This results in a longer environmental persistence of deuterated glycols compared to their non-deuterated counterparts. Researchers and professionals working with deuterated glycols must consider their increased environmental half-life when assessing their potential environmental impact. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust environmental fate studies of these important compounds.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Fate, effects and potential environmental risks of ethylene glycol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethylene Glycol Metabolism by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Using Ethylene Glycol-d4 as an NMR Solvent for Polar Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules. The choice of a suitable deuterated solvent is paramount for obtaining high-quality NMR spectra. For highly polar compounds, such as carbohydrates, peptides, and polar metabolites, common NMR solvents like chloroform-d (CDCl₃) are often inadequate due to poor solubility. While solvents like deuterium oxide (D₂O) and dimethyl sulfoxide-d6 (DMSO-d6) are frequently employed, ethylene glycol-d4 (HOCD₂CD₂OH) presents a valuable alternative with unique properties. Its high polarity, ability to form strong hydrogen bonds, and wide liquid range make it particularly suitable for studying polar analytes, especially in variable temperature experiments.

These application notes provide a comprehensive guide to the effective use of this compound as an NMR solvent for polar compounds. Detailed protocols for sample preparation and spectral acquisition are provided, along with a comparison of its properties with other common polar NMR solvents.

Advantages and Applications of this compound in NMR Spectroscopy

This compound offers several key advantages for the NMR analysis of polar compounds:

-

Excellent Solvating Power for Polar Molecules: Due to its two hydroxyl groups, ethylene glycol is highly effective at dissolving a wide range of polar compounds that have limited solubility in other common NMR solvents. This includes many carbohydrates, amino acids, peptides, and polar natural products.

-

Wide Temperature Range: With a boiling point of 196-198 °C and a melting point of -13 °C, this compound is suitable for a broad range of variable temperature (VT) NMR studies.[1] This is particularly useful for investigating temperature-dependent conformational changes, reaction kinetics, and protein folding/unfolding.

-

Hydrogen Bonding Studies: The hydroxyl groups of this compound can participate in hydrogen bonding with the analyte, which can be advantageous for studying intermolecular interactions and the role of hydrogen bonds in molecular conformation.

-

Use as an Internal NMR Thermometer: The chemical shift difference between the hydroxyl (-OH) and methylene (-CD₂-) protons of ethylene glycol is temperature-dependent, allowing it to be used as an internal thermometer for accurate temperature calibration within the NMR sample.

Primary Applications Include:

-

Structural elucidation of complex carbohydrates and oligosaccharides.

-

Conformational analysis of peptides and small proteins.

-

Metabolomics studies involving polar metabolites.

-

Monitoring reactions involving polar substrates and reagents.

-

Variable temperature studies of dynamic processes.

Physicochemical and NMR Properties of this compound

A summary of the key properties of this compound is presented below, with a comparison to other common polar deuterated solvents.

Properties of this compound

| Property | Value | Reference |

| Linear Formula | HOCD₂CD₂OH | [1] |

| Molecular Weight | 66.09 g/mol | [1] |

| Melting Point | -13 °C | [1] |

| Boiling Point | 196-198 °C | [1] |

| Density (at 25 °C) | 1.184 g/mL | [1] |

| Isotopic Purity | ≥98 atom % D | [1] |

Comparison with Other Polar NMR Solvents

| Property | This compound | DMSO-d6 | D₂O |

| ¹H Residual Peak (ppm) | ~3.47 (D-O-H ), ~4.5-5.5 (-OH ) | 2.50 | 4.79 |

| ¹³C Residual Peak (ppm) | ~62 | 39.5 | - |

| Melting Point (°C) | -13 | 18.5 | 3.8 |

| Boiling Point (°C) | 196-198 | 189 | 101.4 |

| Viscosity (cP at 25°C) | ~16.1 | 1.99 | 0.89 |

| Hygroscopic | Yes | Yes | Yes |

| Protic/Aprotic | Protic | Aprotic | Protic |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The higher viscosity of this compound requires particular attention during the dissolution and filtration steps.

Materials:

-

Analyte (polar compound)

-

This compound

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

Filter (e.g., pipette with a small cotton or glass wool plug)

Protocol:

-

Weighing the Analyte:

-

For ¹H NMR of small molecules (<1000 g/mol ), weigh 5-25 mg of the analyte directly into a clean, dry vial.[2]

-

For ¹³C NMR, a higher concentration is generally required, typically 20-100 mg of the analyte.[2]

-

For peptides and proteins, the required amount will depend on the molecular weight and solubility, but concentrations of 0.5-5 mM are common.[2][3]

-

-

Solvent Addition:

-

Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte. This volume should provide a sample height of about 4-5 cm in a standard 5 mm NMR tube.[4]

-

-

Dissolution:

-

Cap the vial and vortex the mixture thoroughly. Due to the viscosity of this compound, complete dissolution may take longer than with less viscous solvents.

-

Gentle heating in a warm water bath can aid in the dissolution of sparingly soluble compounds.

-

Visually inspect the solution to ensure the analyte has completely dissolved.

-

-

Filtration:

-

It is crucial to remove any particulate matter from the sample to avoid poor resolution and shimming difficulties.

-

Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.

-

Transfer the prepared NMR solution through the filter into a clean, dry 5 mm NMR tube.

-

-

Capping and Labeling:

-

Cap the NMR tube securely and label it clearly with the sample identification.

-

NMR Data Acquisition

The acquisition parameters for NMR spectra in this compound may require optimization, particularly due to its viscosity, which can lead to broader lines.

General Instrument Settings:

-

Temperature: Start with room temperature (298 K). For viscous samples or to improve resolution, increasing the temperature (e.g., to 313 K or higher) can be beneficial.

-

Locking and Shimming: Lock on the deuterium signal of this compound. Perform standard shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.

-

Spectral Width: A spectral width of 12-16 ppm is usually adequate.

-

Number of Scans (NS): This will depend on the sample concentration. Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.

-